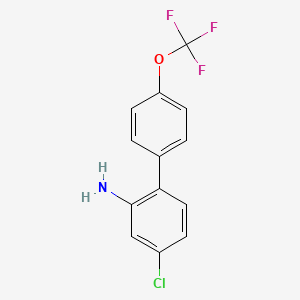
4-Chloro-4'-trifluoromethoxy-biphenyl-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure
准备方法
The synthesis of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine precursor in a nonchlorinated organic solvent .
化学反应分析
4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with a hydroxyl group or an alkoxy group.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用机制
The mechanism of action of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethoxy)benzyl bromide: This compound has a similar trifluoromethoxy group but differs in the presence of a bromide group instead of an amine group.
4-(Trifluoromethyl)benzylamine: This compound contains a trifluoromethyl group and an amine group but lacks the chloro and biphenyl structure.
4’-Chloro-biphenyl-2-ylamine: This compound is similar in structure but lacks the trifluoromethoxy group.
The uniqueness of 4-Chloro-4’-trifluoromethoxy-biphenyl-2-ylamine lies in its combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H9ClF3NO |
|---|---|
分子量 |
287.66 g/mol |
IUPAC 名称 |
5-chloro-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-3-6-11(12(18)7-9)8-1-4-10(5-2-8)19-13(15,16)17/h1-7H,18H2 |
InChI 键 |
QEHRCFRDXJPSMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)



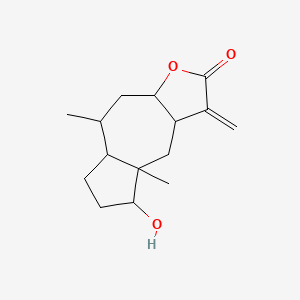
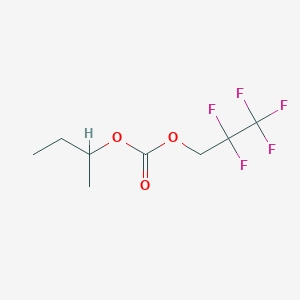
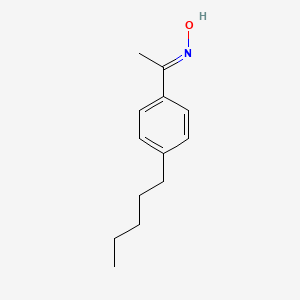
![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)
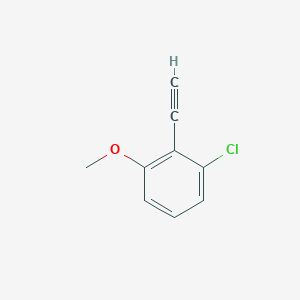


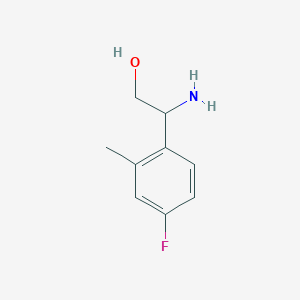
![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)
